molecular formula C21H26N2O2 B14756110 Spermostrychnin CAS No. 639-34-9

Spermostrychnin

Cat. No.: B14756110
CAS No.: 639-34-9
M. Wt: 338.4 g/mol
InChI Key: BYQCMXYHBHKSQD-UHFFFAOYSA-N
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Description

Spermostrychnin (CAS: 639-34-9, molecular formula: C21H26N2O2) is a curan-derived alkaloid classified under the 7,9-methanopyrano[3,4-a]pyrrolo[2,3-d]carbazole framework . It is structurally characterized by a fused polycyclic system with acetyl and epoxy functional groups.

Properties

CAS No.

639-34-9

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-(16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5,7,9-trien-11-yl)ethanone

InChI

InChI=1S/C21H26N2O2/c1-12-15-10-22-8-7-21-17-5-3-4-6-18(17)23(13(2)24)20(21)16(11-25-12)14(15)9-19(21)22/h3-6,12,14-16,19-20H,7-11H2,1-2H3

InChI Key

BYQCMXYHBHKSQD-UHFFFAOYSA-N

Canonical SMILES

CC1C2CN3CCC45C3CC2C(C4N(C6=CC=CC=C56)C(=O)C)CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spermostrychnin involves multiple steps, typically starting with the preparation of intermediate compounds through a series of chemical reactions. These reactions often include condensation, cyclization, and functional group modifications. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

Spermostrychnin undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include various derivatives of this compound with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

Spermostrychnin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: this compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, including its effects on various diseases and conditions.

    Industry: this compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Spermostrychnin involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Spectral Data (NMR) Biological Source/Activity
Spermostrychnin C21H26N2O2 338.45 g/mol Acetyl, epoxy, pyrrolo-carbazole core δH 1.2–1.8 (epoxy protons), δC 170.5 (acetyl carbonyl) Synthetic/plant-derived alkaloid
Kopsine C22H26N2O3 366.46 g/mol Methoxy, aspidofractinine core δH 3.7 (methoxy), δC 155.3 (aromatic carbons) Kopsia spp.; anticonvulsant potential
Strychnine C21H22N2O2 334.41 g/mol Tertiary amine, indole nucleus δH 5.9 (olefinic proton), δC 130.2 (sp<sup>2</sup> carbons) Strychnos nux-vomica; glycine receptor antagonist

Key Differences:

Backbone Complexity :

  • This compound features a pyran-pyrrolo-carbazole system, whereas kopsine contains an aspidofractinine core with additional oxygenation .
  • Strychnine’s structure is defined by a compact indole-terpene fusion, lacking the pyran ring present in this compound .

Functional Groups :

  • This compound’s acetyl and epoxy groups contrast with kopsine’s methoxy substituents and strychnine’s tertiary amine .

Spectral Signatures :

  • This compound’s <sup>13</sup>C NMR shows a distinct acetyl carbonyl peak at 170.5 ppm, absent in strychnine and kopsine .
  • Kopsine’s methoxy proton signal (δH 3.7) differentiates it from the other two compounds .

Implications for Future Research

  • Pharmacological Screening : Comparative studies with strychnine could explore this compound’s affinity for glycine receptors or ion channels .
  • Spectral Databases : Integration into platforms like Tables of Spectral Data for Structure Determination of Organic Compounds (e.g., δCH libraries) would aid in rapid identification .

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